N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chlorothiophene-2-carboxamide
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Overview
Description
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chlorothiophene-2-carboxamide is a complex organic compound featuring a pyrrolopyridine moiety linked to a chlorothiophene carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in targeting specific cellular pathways involved in disease processes.
Mechanism of Action
Target of Action
The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases that play essential roles in various types of tumors . They consist of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
The compound interacts with FGFRs by inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . This compound inhibits this process, thereby disrupting the FGFR signaling pathway .
Biochemical Pathways
The inhibition of FGFRs affects several downstream signaling pathways, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways regulate various cellular processes such as organ development, cell proliferation and migration, and angiogenesis . By inhibiting FGFRs, the compound disrupts these pathways and their downstream effects .
Pharmacokinetics
It is noted that the compound has a low molecular weight , which could potentially influence its bioavailability and pharmacokinetic properties.
Result of Action
The compound’s action results in the inhibition of cell proliferation and induction of apoptosis in cancer cells . It also significantly inhibits the migration and invasion of cancer cells . These effects are primarily due to the disruption of the FGFR signaling pathway and its downstream effects .
Biochemical Analysis
Biochemical Properties
The compound N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chlorothiophene-2-carboxamide interacts with various biomolecules, particularly enzymes such as FGFR1, 2, and 3 . These interactions are crucial in regulating organ development, cell proliferation and migration, angiogenesis, and other processes .
Cellular Effects
In cellular processes, this compound has been observed to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with FGFRs, leading to inhibition of these receptors . This results in the activation of downstream signaling pathways including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Temporal Effects in Laboratory Settings
It has been observed to exhibit potent FGFR inhibitory activity .
Metabolic Pathways
It is known to interact with FGFRs, which play a crucial role in various metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chlorothiophene-2-carboxamide typically involves multiple steps:
Formation of the Pyrrolopyridine Core: The pyrrolopyridine core can be synthesized via cyclization reactions involving pyrrole and pyridine derivatives. Common methods include the use of palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Attachment of the Propyl Linker: The propyl linker is introduced through alkylation reactions. This step often involves the use of alkyl halides under basic conditions.
Synthesis of the Chlorothiophene Carboxamide: The chlorothiophene moiety is synthesized separately, often starting from thiophene derivatives. Chlorination is achieved using reagents like thionyl chloride or N-chlorosuccinimide.
Coupling of the Two Fragments: The final step involves coupling the pyrrolopyridine and chlorothiophene carboxamide fragments. This is typically done using amide bond formation reactions, employing coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolopyridine moiety. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the carboxamide group, converting it to an amine. Typical reducing agents include lithium aluminum hydride (LiAlH4) and borane (BH3).
Substitution: The chlorothiophene moiety can undergo nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Oxidized derivatives of the pyrrolopyridine ring.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chlorothiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential as a biochemical probe. It can be used to study protein-ligand interactions and cellular signaling pathways.
Medicine: Explored for its therapeutic potential, particularly in cancer research. It may act as an inhibitor of specific enzymes or receptors involved in tumor growth and progression.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the pyrrolopyridine core and are often studied for their biological activities, particularly as kinase inhibitors.
Thiophene carboxamides: Compounds with a thiophene carboxamide moiety are known for their diverse biological activities, including anti-inflammatory and anticancer properties.
Uniqueness
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chlorothiophene-2-carboxamide is unique due to the combination of its structural features, which confer specific biological activities. The presence of both the pyrrolopyridine and chlorothiophene moieties allows for interactions with a broader range of molecular targets, enhancing its potential as a therapeutic agent.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-chloro-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3OS/c16-13-5-4-12(21-13)15(20)18-8-2-9-19-10-6-11-3-1-7-17-14(11)19/h1,3-7,10H,2,8-9H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXGTZCVWKGMDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)CCCNC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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